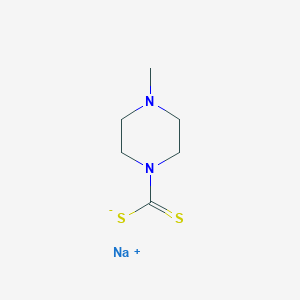![molecular formula C20H20N2O4 B7759640 2-(3',3'-二甲基-6-硝基螺[苯并色喃-2,2'-吲哚]-1'-基)乙醇 CAS No. 5475-99-0](/img/structure/B7759640.png)
2-(3',3'-二甲基-6-硝基螺[苯并色喃-2,2'-吲哚]-1'-基)乙醇
描述
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two forms upon exposure to light, making them valuable in various applications such as molecular switches, sensors, and smart materials.
科学研究应用
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a molecular switch in various chemical systems.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for its potential in photodynamic therapy and as a component in smart medical devices.
Industry: Utilized in the production of photochromic coatings, inks, and textiles.
作用机制
Target of Action
The primary target of the compound, also known as 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran, is the atomic thin channel of a MoS2 field-effect transistor (FET) . The compound is deposited on this channel and its photoisomerization and thermal reactions are explored through the analysis of the FET property .
Mode of Action
The compound exhibits photochromic behavior, undergoing a photoisomerization reaction upon exposure to UV light . This reaction changes the compound from its spiropyran (SP) form to its merocyanine (MC) form . This change is observed as a clear shift of the threshold voltage in the drain-current vs gate-voltage plot . The compound can be reset from its MC form back to its SP form through thermal annealing . Additionally, the injection of green light can revert the FET property to its original condition .
Biochemical Pathways
The compound’s action involves the photoisomerization and thermal reaction pathways . These pathways are influenced by the compound’s interaction with the atomic thin channel of a MoS2 field-effect transistor . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .
Pharmacokinetics
The compound’s conversion rate in a controllable temperature range has been calculated based on the estimated activation energy of 90 kj/mol for the reset process . This suggests that the compound’s bioavailability may be influenced by temperature and other environmental factors.
Result of Action
The result of the compound’s action is a shift in the threshold voltage in the drain-current vs gate-voltage plot of a MoS2 field-effect transistor . This shift is due to the change of the compound from its SP form to its MC form . The compound’s chemical state can be maintained and switched in a designated time period, demonstrating the possibility of this system in logical operation applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . UV light triggers the compound’s photoisomerization from its SP form to its MC form . Thermal annealing or the injection of green light can revert the compound back to its SP form . The compound’s conversion rate in a controllable temperature range has been calculated, suggesting that temperature is a key factor influencing the compound’s action .
未来方向
The future directions of research on “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” and similar compounds could involve improving their water solubility and substantivity to natural fibers, which would expand their applications in the garment industry . Additionally, further exploration of the chemical reactions of photoisomerization and thermal reaction of these photochromic dyes could lead to the development of materials for optical sensors and more complex optical information processing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol typically involves a multi-step process:
Formation of the Chromene Core: The chromene core is synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.
Spirocyclization: The chromene intermediate undergoes spirocyclization with an indoline derivative in the presence of a base to form the spiro[chromene-2,2’-indolin] structure.
Nitration: The spiro compound is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1’-position through a reaction with an appropriate hydroxylating agent.
Industrial Production Methods
Industrial production of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Photoisomerization: The compound undergoes reversible photoisomerization between its spiropyran and merocyanine forms upon exposure to ultraviolet and visible light.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to merocyanine form and visible light for reverting to spiropyran form.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Merocyanine Form: Formed upon UV irradiation.
Amino Derivative: Formed upon reduction of the nitro group.
Ethers and Esters: Formed through substitution reactions involving the hydroxyl group.
相似化合物的比较
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is unique due to the presence of the hydroxyl group at the 1’-position, which allows for additional functionalization and enhances its versatility in various applications. The nitro group at the 6-position also contributes to its distinct photochromic properties compared to other spiropyran derivatives.
属性
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


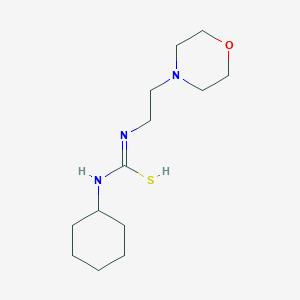
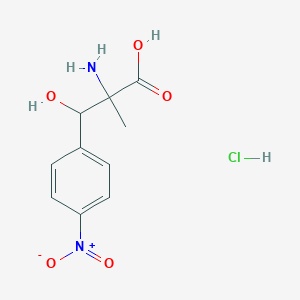
![2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione](/img/structure/B7759564.png)
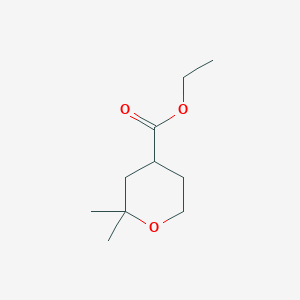
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7759577.png)
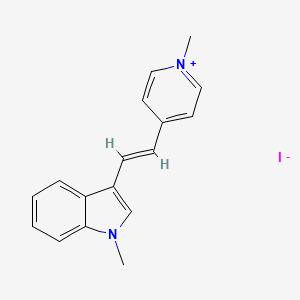

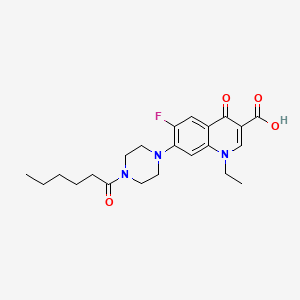
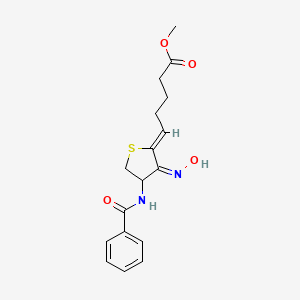
![sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B7759604.png)
![4-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7759610.png)
![1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B7759614.png)

